2-Bromo-6-(methylsulfanyl)-7H-purine is a heterocyclic organic compound belonging to the purine family, characterized by the presence of a bromine atom at the 2-position and a methylthio group at the 6-position of the purine ring. Its molecular formula is , and it has a molecular weight of approximately 245.10 g/mol . This compound is classified as an organoheterocyclic compound and is part of the broader class of purines and purine derivatives, which are aromatic heterocyclic compounds consisting of fused pyrimidine and imidazole rings .
The synthesis of 2-Bromo-6-(methylsulfanyl)-7H-purine typically involves the bromination of 6-(methylthio)-7H-purine. One common method includes reacting 6-(methylthio)-7H-purine with bromine in a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
The molecular structure of 2-Bromo-6-(methylsulfanyl)-7H-purine can be described using several identifiers:
Property | Value |
---|---|
Molecular Formula | CHBrNS |
Molecular Weight | 245.10 g/mol |
CAS Number | 139243-95-1 |
InChI | InChI=1S/C6H5BrN4S/c1-12... |
2-Bromo-6-(methylsulfanyl)-7H-purine can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions, including temperature, solvent choice, and catalysts, can significantly influence the outcome and yield of the reactions.
The mechanism of action for 2-Bromo-6-(methylsulfanyl)-7H-purine involves its interaction with biological targets. The presence of both the bromine atom and the methylthio group enhances its reactivity, enabling it to form covalent bonds with specific enzymes or nucleic acids. This interaction can inhibit certain enzymatic activities or interfere with nucleic acid synthesis, which may lead to various biological effects depending on its application context .
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Varies by solvent |
2-Bromo-6-(methylsulfanyl)-7H-purine has several scientific applications:
This compound's unique structure and reactivity make it a valuable subject for further research in medicinal chemistry and drug development.
Purine derivatives constitute a privileged scaffold in medicinal chemistry due to their fundamental roles in biological systems. As the structural foundation of adenosine triphosphate (ATP), guanosine triphosphate (GTP), and nucleic acids, purines inherently interact with diverse cellular targets. Their bicyclic aromatic system—comprising fused pyrimidine and imidazole rings—provides multiple sites for regioselective modification, enabling fine-tuning of pharmacological properties [2] [8]. This versatility facilitates the design of molecules that mimic endogenous purines while introducing targeted bioactivities.
Table 1: Clinically Significant Purine-Based Therapeutics
Compound Name | Biological Target | Therapeutic Application | Key Structural Features |
---|---|---|---|
Cladribine | DNA synthesis enzymes | Leukemia treatment | 2-Chloro-2'-deoxyadenosine analogue |
Mercaptopurine | Purine metabolism enzymes | Acute lymphoblastic leukemia | 6-Thiol substitution |
Fadraciclib (CYC065) | Cyclin-dependent kinases | Cancer therapy | 2-Aminopurine core |
AZD-7648 | DNA-PK inhibitor | Oncology | 8-Methoxy-9-alkylpurine |
The purine scaffold's capacity to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions underpins its broad target affinity. Modifications at positions 2, 6, and 9 significantly influence bioactivity profiles. For instance, 6-alkylthio substitutions enhance lipophilicity and membrane permeability, while 2-halo groups serve as leaving groups for nucleophilic displacement reactions—a key strategy for generating combinatorial libraries [2] [10]. Recent synthetic advances enable the construction of complex purine derivatives from precursors like diaminomaleonitrile, urea derivatives, and functionalized imidazoles, accelerating drug discovery efforts [2].
The N7 position in purines plays a critical role in determining tautomeric equilibria and biological interactions. Purines exist predominantly as 7H or 9H tautomers, with N7-protonated forms exhibiting enhanced aromaticity in the pyrimidine ring as confirmed by harmonic oscillator model of aromaticity (HOMA) calculations (HOMApyrimidine = 0.971 vs. HOMAimidazole = 0.742) [2]. This tautomeric preference influences molecular recognition patterns with biological targets.
N7-substituted purines demonstrate unique pharmacological behaviors:
The 7H-purine configuration in 2-bromo-6-(methylsulfanyl)-7H-purine positions the bromo and methylsulfanyl groups for optimal target engagement. Unlike N9-substituted purines that primarily function as nucleoside analogues, N7-substituted derivatives often act as standalone pharmacophores targeting purine-binding enzymes without requiring phosphorylation [9] [10]. This property enhances their therapeutic potential in cells with compromised kinase activity.
2-Bromo-6-(methylsulfanyl)-7H-purine (CAS 139243-95-1, C₆H₅BrN₄S, MW 245.10 g/mol) features two strategic functionalization sites: the C2-bromine and C6-methylsulfanyl group . The molecular architecture confers distinctive physicochemical properties:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5